Methyl 2-benzylbenzoate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
6962-60-3 |
|---|---|
Molecular Formula |
C14H7Cl3N2O2Zn |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
zinc;9,10-dioxoanthracene-1-diazonium;trichloride |
InChI |
InChI=1S/C14H7N2O2.3ClH.Zn/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;;;;/h1-7H;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
NOCUKRVEIPGWDI-UHFFFAOYSA-K |
SMILES |
COC(=O)C1=CC=CC=C1CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of Methyl 2 Benzylbenzoate
Direct Esterification Approaches to Methyl 2-benzylbenzoate
Direct esterification represents the most straightforward approach to synthesizing this compound, where 2-benzylbenzoic acid is reacted directly with methanol (B129727) to form the target ester and water.
The Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org This equilibrium-driven reaction requires specific conditions to achieve high yields. wikipedia.orgoperachem.com For the synthesis of this compound, the protocol involves heating 2-benzylbenzoic acid in a large excess of methanol, which acts as both the reactant and the solvent. operachem.com
Optimization of Fischer esterification hinges on Le Châtelier's principle, where the equilibrium is shifted toward the product side. wikipedia.org This is typically achieved by:
Using an excess of one reactant: Employing a large excess of methanol is a common strategy. wikipedia.org
Removing water: The water formed as a byproduct can be removed using methods like azeotropic distillation with a Dean-Stark apparatus, or by adding a dehydrating agent. wikipedia.org
Further optimization can be achieved through the choice of catalyst and reaction conditions. While traditional heating under reflux for 1-10 hours at temperatures of 60–110 °C is standard, modern variations include the use of microwave irradiation to significantly reduce reaction times. wikipedia.orgmdpi.com
Table 1: Typical Reaction Conditions for Acid-Catalyzed Esterification of Benzoic Acid Analogues with Alcohols
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzoic Acid | Methanol | H₂SO₄ | 65 | - | 90 | operachem.com |
| Benzoic Acid | Methanol | [PyH]HSO₄ (Ionic Liquid) | 70 | 16 h | >90 | mdpi.com |
| Benzoic Acid | Methanol | FeNP@SBA-15 | Reflux | 6 h | >99 | nih.gov |
| 3-Mercaptopropionic Acid | 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene | p-TsOH | Reflux | 6 h | 95 | mdpi.com |
Acid-catalyzed esterification is the cornerstone of the Fischer-Speier method. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. wikipedia.org Subsequent proton transfer and elimination of a water molecule yield the final ester. wikipedia.org
Commonly used catalysts include strong Brønsted acids such as:
Sulfuric acid (H₂SO₄): A conventional and effective catalyst often used in small, catalytic amounts. operachem.commdpi.com
p-Toluenesulfonic acid (p-TsOH): A solid, organic-soluble acid that is often easier to handle than sulfuric acid. wikipedia.orgmdpi.com
Recent research has also explored the use of Lewis acids and novel solid acid catalysts to facilitate the reaction, offering advantages such as easier separation and catalyst recyclability. wikipedia.orgnih.gov For instance, iron oxide nanoparticles supported on SBA-15 have been shown to be a highly efficient and reusable catalyst for the esterification of benzoic acid with methanol, achieving quantitative yields. nih.gov
Biocatalytic methods, employing enzymes like lipases, represent a green and sustainable alternative to traditional chemical synthesis. biointerfaceresearch.comresearchgate.net These reactions are lauded for their high selectivity and operation under mild conditions of temperature and pH. researchgate.net While direct studies on the enzymatic synthesis of this compound are not prominent, the synthesis of the closely related Methyl benzoate (B1203000) via lipase-catalyzed esterification of benzoic acid and methanol is well-documented. d-nb.info
In a typical procedure, a lipase (B570770) from a source such as Thermomyces lanuginosus or Candida antarctica is used to catalyze the esterification. biointerfaceresearch.comd-nb.info The reaction mechanism involves an acyl-enzyme intermediate formed between the lipase's active site serine residue and the carboxylic acid. researchgate.net This intermediate then reacts with the alcohol (methanol) to release the ester and regenerate the enzyme. researchgate.net These processes can be conducted in organic solvents or, with the aid of surfactants, even in aqueous media. nsf.govnih.gov The use of lipases avoids the need for harsh acidic conditions and can lead to high conversion yields, although reaction times may be longer than in conventional methods. d-nb.info
Table 2: Biocatalytic Synthesis of Analogous Benzoate Esters
| Ester Product | Enzyme | Acyl Donor | Acyl Acceptor | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Methyl benzoate | Thermomyces lanuginosus lipase | Benzoic Acid | Methanol | 41% Yield | d-nb.info |
| Benzyl (B1604629) benzoate | Novozym® 435 | Benzoic Anhydride | Benzyl Alcohol | >90% Conversion | researchgate.net |
| Benzyl benzoate | Lipozyme® RM IM | Benzoic Anhydride | Benzyl Alcohol | 30% Conversion (12h) | biointerfaceresearch.com |
Indirect Synthetic Pathways via Precursor Derivatization
Indirect routes to this compound involve the chemical modification of precursors before the final esterification step. These multi-step sequences can be advantageous when starting from more readily available materials.
A common industrial pathway to this compound starts with 2-benzoylbenzoic acid. This process involves two main stages:
Reduction: The ketone group of 2-benzoylbenzoic acid is reduced to a methylene (B1212753) group to form 2-benzylbenzoic acid.
Esterification: The resulting 2-benzylbenzoic acid is then esterified with an excess of methanol, typically under acid catalysis as described in the Fischer esterification protocols (Section 2.1.1).
This pathway effectively converts a benzoyl group into a benzyl group, followed by the formation of the methyl ester.
An alternative to the direct esterification of the carboxylic acid is the use of a more reactive acid derivative, such as an acid chloride. This method involves a two-step process:
Acid Chloride Formation: 2-benzylbenzoic acid is first converted to its corresponding acid chloride, 2-benzylbenzoyl chloride. This is typically achieved by reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Esterification: The highly reactive 2-benzylbenzoyl chloride is then reacted with methanol. reactory.app This reaction is a nucleophilic acyl substitution that proceeds rapidly, often at room temperature, to yield this compound and hydrochloric acid as a byproduct. uni.edu
This route is often faster and not subject to the equilibrium limitations of Fischer esterification, thus frequently resulting in very high yields. The existence of 2-benzylbenzoyl chloride as a chemical intermediate supports the viability of this synthetic approach. google.com
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Role/Context in Article |
|---|---|
| This compound | Target compound of synthesis |
| 2-Benzylbenzoic acid | Primary precursor for esterification |
| Methanol | Reactant (alcohol) for esterification |
| 2-Benzoylbenzoic acid | Precursor to 2-benzylbenzoic acid |
| Methyl benzoate | Analogous ester product |
| Benzyl benzoate | Analogous ester product |
| Sulfuric acid | Acid catalyst for esterification |
| p-Toluenesulfonic acid | Acid catalyst for esterification |
| 2-Benzylbenzoyl chloride | Reactive intermediate for esterification |
| Thionyl chloride | Reagent for acid chloride formation |
| Benzoic acid | Precursor for analogous reactions |
| Benzyl alcohol | Reactant for analogous reactions |
| Benzoic anhydride | Acyl donor for analogous reactions |
| Novozym® 435 | Biocatalyst (immobilized lipase) |
| Lipozyme® RM IM | Biocatalyst (immobilized lipase) |
Organometallic Approaches (e.g., Grignard-type reactions on related precursors)
Organometallic reagents are pivotal in forming carbon-carbon bonds in organic synthesis. mt.com Grignard reagents (RMgX), a prominent class of organometallics, are known for their nucleophilic character, reacting with electrophilic centers like carbonyl groups in esters. mnstate.educhemie-brunschwig.ch
In a typical Grignard reaction with an ester, the nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the ester. This addition is followed by the elimination of the alkoxy group (-OR'), forming a ketone intermediate. Since the resulting ketone is also reactive towards the Grignard reagent, a second equivalent of the reagent attacks the ketone, ultimately yielding a tertiary alcohol after acidic workup. mnstate.edudoubtnut.com For instance, the reaction of methyl benzoate with an excess of a Grignard reagent like phenyl magnesium bromide leads to the formation of triphenylmethanol. mnstate.edu
Theoretically, a Grignard-type reaction could be envisioned for the synthesis of this compound. One hypothetical pathway could involve the reaction of a benzyl Grignard reagent (benzylmagnesium halide) with a suitable diester precursor, such as dimethyl phthalate. However, controlling the reaction to achieve mono-addition and prevent further reaction at the second ester group or the newly formed ketone would be a significant challenge.
Alternative organometallic strategies involve transition metal-catalyzed cross-coupling reactions. These methods are powerful for forming C-C bonds. For example, a coupling reaction between a benzyl-metal species (like benzylzinc halide or benzylboronic acid) and methyl 2-halobenzoate, catalyzed by a palladium or nickel complex, could potentially yield this compound. The equilibrium in such reactions often favors the formation of the product where the organic group is attached to the less electropositive metal. libretexts.org
Catalytic Strategies in this compound Synthesis
Catalysis offers efficient and selective pathways for ester synthesis, broadly categorized into homogeneous, heterogeneous, and phase-transfer catalysis.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis. thieme-connect.de Transition metal complexes, particularly those of palladium, ruthenium, and manganese, are effective for various transformations, including esterification. thieme-connect.degoogle.com For instance, manganese-based pincer complexes have been explored for the dehydrogenative coupling of alcohols to form esters, an environmentally benign method that produces hydrogen gas as the only byproduct. google.com
Palladium complexes are well-known for catalyzing nucleophilic substitution reactions on benzylic substrates. thieme-connect.de While often applied to allylic esters, this catalysis has been extended to simple benzyl esters, expanding its synthetic potential. thieme-connect.de Ruthenium pincer complexes have also been reported to catalyze the acceptorless dehydrogenative coupling of alcohols and amines, a principle that can be extended to ester formation from alcohols. google.com A ruthenium-catalyzed reaction involving a C-H bond activation of a formyl proton has been shown to produce benzyl benzoate from benzaldehyde (B42025). archive.org Although direct synthesis of this compound using these specific homogeneous systems is not extensively documented, these principles form a basis for developing such catalytic routes.
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and enhanced stability. mdpi.comjchemlett.com Solid acid catalysts are particularly prominent in esterification reactions, providing an alternative to corrosive liquid acids like sulfuric acid. mdpi.commdpi.com
Research has demonstrated the efficacy of iron-supported zirconium/titanium (Zr/Ti) solid acid catalysts for synthesizing methyl benzoate derivatives. mdpi.com These catalysts are prepared to have a high surface area and a significant number of amorphous phases, which are crucial for their catalytic activity. mdpi.commdpi.com In one study, a catalyst with an iron/zirconium/titanium molar ratio of 2:1:1 showed optimal performance in the esterification of various benzoic acids with methanol. mdpi.com The catalyst was easily separated by filtration and could be reused multiple times with minimal loss of activity. mdpi.com
Alkaline earth layered benzoates, such as those of barium, calcium, and strontium, have also been successfully employed as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.br These materials demonstrated good conversion rates and maintained their catalytic activity over several reaction cycles. scielo.br
Table 1: Performance of Heterogeneous Catalysts in Methyl Benzoate Synthesis
| Catalyst | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Conversion/Yield | Source |
| Iron-Supported Zr/Ti | Benzoic Acid + Methanol | N/A | N/A | Good Yields | mdpi.com |
| Barium Benzoate (BaBZ) | Benzoic Acid + Methanol | 14:1 | 160 | 68.52% Conversion | scielo.br |
| Barium Benzoate (BaBZ) | Benzoic Acid + Methanol | 6:1 | 160 | 65.49% Conversion | scielo.br |
| Calcium Benzoate (CaBZ) | Benzoic Acid + Methanol | 14:1 | 160 | ~70% Conversion | scielo.br |
| Strontium Benzoate (SrBZ) | Benzoic Acid + Methanol | 14:1 | 160 | 67.91% Conversion | scielo.br |
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). mdpi.com This methodology is particularly advantageous for esterification, offering mild reaction conditions, high yields, and simple operational procedures. mdpi.comknust.edu.gh
In a typical PTC system for esterification, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a carboxylate anion from the aqueous phase into the organic phase. mdpi.comgoogle.comslideshare.net In the organic phase, the now-solubilized anion reacts with an alkyl halide to form the ester. mdpi.com
The synthesis of benzyl benzoate from sodium benzoate and benzyl chloride is a well-established example of a PTC reaction. google.comtue.nl Catalysts like a mixture of tetrabutylammonium (B224687) hydrogen sulfate (B86663) and trioctylmethylammonium chloride have proven effective. google.com The reaction temperature is a significant factor influencing the conversion rate, with optimal temperatures often between 100-130 °C. google.com The efficiency of PTC esterification has also been demonstrated in microreactor systems, which can enhance reaction rates and reproducibility. tue.nl
Table 2: Conditions for Phase-Transfer Catalyzed Synthesis of Benzyl Benzoate
| Catalyst | Reactants | Temperature (°C) | Time (hours) | Yield | Source |
| Tetrabutylammonium hydrogen sulfate & Trioctylmethylammonium chloride | Sodium Benzoate + Benzyl Chloride | 100-130 | 10-15 | High Esterification Rate | google.com |
| [Bmim]Cl/CoCl2 | Sodium Benzoate + Benzyl Chloride | 100 | 3 | 96.8% | researchgate.net |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to ester synthesis focuses on areas such as the use of non-toxic catalysts and the avoidance of organic solvents.
Performing reactions without a solvent, or in a "solvent-free" or "neat" system, offers numerous environmental and economic benefits. It reduces waste, simplifies product purification, lowers costs, and can lead to higher reaction rates due to increased reactant concentration. unife.it
Enzymatic catalysis, particularly with lipases, has been successfully applied to the solvent-free synthesis of benzyl benzoate. researchgate.netsci-hub.se For example, the transesterification of methyl benzoate with benzyl alcohol can be catalyzed by immobilized lipases like Lipozyme 435. unife.itresearchgate.net In these systems, an excess of one reactant (e.g., benzyl alcohol) can serve as the reaction medium, solubilizing the other components. sci-hub.se Optimized conditions for such a reaction have been reported at 73°C, achieving conversions greater than 90%. unife.it
Heterogeneous catalysis also enables solvent-free processes. The aerobic oxidation of benzyl alcohol can produce both benzaldehyde and benzyl benzoate in a one-pot, solvent-free system using a gold nanoparticle catalyst supported on organosilica. qualitas1998.net This process uses molecular oxygen as the oxidant under relatively mild conditions, representing a highly selective and green synthetic route. qualitas1998.net
Atom Economy and Reaction Efficiency Analysis
The principles of green chemistry emphasize the importance of reaction efficiency, not just in terms of chemical yield but also in the context of minimizing waste. mun.ca Metrics such as atom economy (AE), reaction mass efficiency (RME), and process mass intensity (PMI) are crucial for evaluating the sustainability of a chemical synthesis. mun.carsc.org
Atom Economy (AE): This metric, developed by Barry Trost, provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mun.ca For the proposed synthesis of this compound from 2-benzylbenzoic acid and methanol, the atom economy can be calculated as follows:
Reactants: 2-benzylbenzoic acid (C₁₄H₁₂O₂) + Methanol (CH₄O)
Product: this compound (C₁₅H₁₄O₂) + Water (H₂O)
The molecular weights are:
2-benzylbenzoic acid: 212.24 g/mol
Methanol: 32.04 g/mol
this compound: 226.27 g/mol
Water: 18.02 g/mol
AE = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 AE = (226.27 / (212.24 + 32.04)) x 100 AE ≈ 92.6%
This high theoretical atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product.
Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI): While atom economy is a useful theoretical value, RME and PMI provide a more practical assessment of a reaction's greenness by considering the actual masses of reactants, solvents, and reagents used, as well as the isolated yield of the product. mun.carsc.org
Reaction Mass Efficiency (RME) is the ratio of the mass of the isolated product to the total mass of reactants used. mun.ca
Process Mass Intensity (PMI) is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in the process to the mass of the final product. The ideal PMI is 1. mun.ca
The following interactive table illustrates how different yields and solvent usage would impact the RME and PMI for the synthesis of one mole (226.27 g) of this compound.
| Metric | Formula | Assumptions | Calculated Value | Greenness Indicator |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | Stoichiometric reaction | 92.6% | Excellent |
| Reaction Mass Efficiency | (Mass of Product / Σ Mass of Reactants) x 100 | 85% Yield | 78.7% | Good |
| Process Mass Intensity | (Total Mass In / Mass of Product) | 85% Yield, 500g Solvent | 4.31 | Acceptable |
Table assumes stoichiometric amounts of reactants for RME and PMI calculations.
Utilization of Renewable Feedstocks and Sustainable Reagents
A key aspect of green chemistry is the shift from depletable fossil fuel-based feedstocks to renewable resources, primarily biomass. wordpress.com The synthesis of this compound can be made more sustainable by considering the origin of its precursors: the benzyl group, the benzoate moiety, and the methyl group.
Renewable Sources for Precursors:
Methanol (Methyl group): Methanol is a versatile chemical that can be produced from synthesis gas (syngas), a mixture of carbon monoxide and hydrogen. rsc.org Syngas, in turn, can be generated from the gasification of biomass, such as agricultural waste or wood chips, making methanol a potentially renewable reagent. rsc.org
Benzoic Acid (Benzoate moiety): Benzoic acid is typically produced industrially by the oxidation of toluene (B28343). Toluene can be found in the product streams of biomass pyrolysis (bio-oils), although its separation and purification can be challenging. betterchemtech.com Lignin, a major component of biomass, is a rich source of aromatic compounds and represents a significant potential feedstock for producing chemicals like benzoic acid. greenchemistry-toolkit.org
Benzyl Alcohol (Benzyl group): Similar to benzoic acid, the benzyl precursor can be derived from toluene. The development of biocatalytic routes or direct fermentation pathways from sugars to produce these aromatic building blocks is an active area of research. jcu.edu.au
The following table summarizes potential renewable feedstocks and the chemical intermediates they can produce, which are relevant to the synthesis of this compound.
| Renewable Feedstock | Processing Method | Relevant Chemical Intermediate |
| Biomass (e.g., wood, switchgrass) | Gasification | Syngas (for Methanol production) |
| Lignin | Pyrolysis, Hydrogenolysis | Aromatic compounds (e.g., Toluene) |
| Starch, Cellulose (B213188) | Fermentation, Hydrolysis | Sugars (for conversion to aromatics) |
| Plant-derived essential oils | Extraction | Aromatic aldehydes and alcohols |
Sustainable Reagents and Solvents:
Beyond renewable feedstocks, the choice of reagents and solvents plays a critical role in the sustainability of the synthesis.
Catalysts: Utilizing heterogeneous catalysts that can be easily recovered and reused would enhance the green credentials of the synthesis, minimizing waste and often allowing for milder reaction conditions.
Solvents: Traditional organic solvents are often volatile, toxic, and derived from petrochemicals. A greener approach would involve:
Solvent-free conditions: If the reaction can proceed by simply heating the reactants, this would be the most sustainable option.
Green Solvents: If a solvent is necessary, options like water or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from levulinic acid derived from biomass, are preferable to conventional solvents like tetrahydrofuran (B95107) (THF). wordpress.comresearchgate.net The use of water as a solvent in ester amidation reactions has been shown to be effective and environmentally benign. rsc.orgrsc.org
By integrating renewable feedstocks and sustainable reagents, the synthesis of this compound can align more closely with the principles of green and sustainable chemistry.
Advanced Spectroscopic and Crystallographic Elucidation of Methyl 2 Benzylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
In the ¹H NMR spectrum of a related compound, methyl 2-benzoylbenzoate, run in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 7.14–7.75 ppm. The methoxy (B1213986) group (-OCH₃) protons resonate as a singlet at approximately δ 3.84 ppm. For methyl 2-benzylbenzoate, the chemical shifts are expected in similar regions, with the benzylic protons (-CH₂-) typically appearing around 5.3 ppm as a singlet. The aromatic protons of both the benzoate (B1203000) and benzyl (B1604629) groups would exhibit complex multiplet patterns in the aromatic region of the spectrum. rsc.org
Interactive Data Table: ¹H NMR Chemical Shifts for this compound Analogs
| Functional Group | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.14–8.06 | Multiplet |
| Methoxy Protons (-OCH₃) | ~3.6-3.9 | Singlet |
| Benzylic Protons (-CH₂-) | ~5.3 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the aromatic rings.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a similar compound, methyl 2-benzoylbenzoate, the ester carbonyl carbon shows a peak around δ 167.7 ppm, while the ketone carbonyl carbon is found further downfield at approximately δ 197.2 ppm. The aromatic carbons resonate in the typical range of δ 125.3–144.1 ppm. In this compound, the ester carbonyl carbon would be expected in a similar region (around 165-170 ppm). oregonstate.edulibretexts.org The sp² hybridized carbons of the aromatic rings would appear between 120 and 140 ppm, while the sp³ hybridized benzylic carbon and methoxy carbon would be observed at higher field (lower ppm values). oregonstate.edudocbrown.info
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Analogs
| Carbon Type | Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | ~165-170 |
| Aromatic Carbons | ~125-145 |
| Benzylic Carbon (-CH₂-) | ~66-70 |
| Methoxy Carbon (-OCH₃) | ~52 |
Note: These are approximate ranges and can be influenced by solvent and electronic effects.
Two-dimensional (2D) NMR techniques are instrumental in assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. scite.ai
COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships within the molecule, helping to trace the connectivity of the spin systems in the aromatic rings. rsc.orgemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. rsc.orgemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons, by observing their correlations with nearby protons. rsc.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY can help determine the preferred conformation of the molecule in solution by showing through-space interactions between the protons of the benzyl group and the benzoate ring. rsc.org
Advanced NMR pulse sequences can be employed to study the dynamic processes in molecules, such as restricted bond rotations. copernicus.org For this compound, the rotation around the C-C bond connecting the benzyl group to the benzoate ring and the rotation around the C-O bond of the ester can be investigated. Temperature-dependent NMR studies can reveal the energy barriers for these rotations. asianpubs.org If the rotation is slow on the NMR timescale, distinct signals for different conformers (rotamers) might be observed. copernicus.org High-pressure NMR studies can also provide insights into the volumetric changes associated with conformational transitions. uni-regensburg.de
Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The most prominent of these is the C=O stretching vibration of the ester group, which typically appears in the range of 1720-1740 cm⁻¹. prepchem.comdocbrown.info The aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹, while the C-O stretching of the ester will likely produce a strong band between 1100 and 1300 cm⁻¹. prepchem.com The presence of the benzene (B151609) rings will also give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. prepchem.com
Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic rings, often produce stronger Raman signals. The symmetric breathing modes of the aromatic rings are typically prominent in the Raman spectrum and can be used as a fingerprint for the compound. mdpi.comfiu.edu
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1720-1740 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aromatic C=C | Stretch | 1450-1600 |
| Ester C-O | Stretch | 1100-1300 |
Conformational Analysis through Vibrational Frequencies
The conformational landscape of this compound, a molecule with considerable rotational freedom around its central C-C and C-O bonds, can be investigated using vibrational spectroscopy. The different spatial arrangements of the benzyl and methyl benzoate groups relative to each other give rise to distinct conformers. While specific studies focusing solely on the conformational analysis of this compound through vibrational frequencies are not extensively detailed in the available literature, the principles of such an analysis are well-established.
Theoretically, the molecule can exist in various conformations due to rotation around the single bond connecting the benzyl group to the benzoate ring and the rotation of the methoxycarbonyl group. Each of these stable conformers would possess a unique set of vibrational frequencies corresponding to the stretching and bending of its bonds. By carefully analyzing the infrared (IR) or Raman spectra, particularly in the fingerprint region, it is possible to identify bands that are characteristic of a specific conformer. For instance, the "ortho effect" observed in related molecules, where interactions between adjacent substituents influence vibrational modes, could be expected to play a significant role in differentiating the spectra of various conformers of this compound. researchgate.net
Computational Prediction and Experimental Validation of Vibrational Spectra
In modern chemical analysis, the combination of computational modeling and experimental spectroscopy provides a powerful tool for structural elucidation. For this compound, this involves predicting the vibrational spectrum using quantum chemical calculations, such as Density Functional Theory (DFT), and comparing it with experimentally obtained data from techniques like FTIR (Fourier-transform infrared) spectroscopy.
While a detailed, peer-reviewed study presenting a direct comparison for this compound is not readily found, the general procedure is straightforward. Researchers would first model the 3D structure of the molecule and calculate its vibrational frequencies and intensities. This computational data generates a theoretical spectrum. Experimentally, the FTIR spectrum of a pure sample of this compound is recorded.
Key experimental vibrational bands for the related compound Methyl 2-benzoylbenzoate have been identified, which can serve as a reference point. These include strong absorptions for the ester carbonyl (C=O) group around 1720 cm⁻¹ and the ketone carbonyl (C=O) group near 1680 cm⁻¹. Aromatic C-H stretching vibrations are also expected to appear around 3050 cm⁻¹. The validation process would involve matching the predicted frequencies and intensities from the computational model to these and other bands in the experimental spectrum. A high degree of correlation between the theoretical and experimental spectra would serve to validate the computed structure and provide a detailed assignment of the observed vibrational bands to specific molecular motions.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of compounds like this compound. The method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The specific patterns of fragmentation that occur during ionization provide a molecular fingerprint that can be used for identification and structural confirmation. nih.govcore.ac.uk
Electron Ionization (EI-MS) Fragmentation Mechanisms
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation. The EI mass spectrum of a related compound, Methyl 2-benzoylbenzoate, provides insight into likely fragmentation pathways. nist.gov For aromatic esters, fragmentation often involves characteristic losses of the alkoxy group and cleavage at the bonds adjacent to the carbonyl groups and aromatic rings. thieme-connect.de
For this compound, the molecular ion (M⁺•) would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely include:
Loss of the methoxy radical (•OCH₃): This would result in a prominent acylium ion.
Loss of the carbomethoxy group (•COOCH₃): This cleavage would generate a benzyl-type cation.
Formation of the tropylium (B1234903) ion: A common rearrangement for benzyl-containing compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91. thieme-connect.de
Cleavage yielding a benzoyl cation: The C₆H₅CO⁺ ion at m/z 105 is another characteristic fragment for benzoyl-containing structures. nist.gov
The analysis of these fragment ions allows for the reconstruction of the molecule's structure. The relative abundances of these fragments are crucial for distinguishing between isomers. core.ac.uk
Table 1: Potential Key EI-MS Fragments for Benzoate Derivatives (Based on general fragmentation patterns and data for related compounds)
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 226 | [C₁₅H₁₄O₂]⁺• | Molecular ion of this compound |
| 195 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 167 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium cation |
Electrospray Ionization (ESI-MS) and Other Soft Ionization Techniques
In contrast to EI-MS, soft ionization techniques like Electrospray Ionization (ESI) are designed to ionize molecules with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. When analyzing this compound by ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. For the related compound Methyl 2-benzoylbenzoate, the molecular ion peak in ESI-MS is reported at m/z 240.1, corresponding to the intact molecule. This technique is valuable for providing a clear indication of the molecular mass without the complexity of a fragmentation pattern, which is ideal for initial characterization or analysis within complex mixtures.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass.
For this compound, with the chemical formula C₁₅H₁₄O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. HRMS analysis would aim to experimentally measure the mass of the molecular ion and match it to this theoretical value. For the isomeric compound Methyl 2-benzoylbenzoate (C₁₅H₁₂O₃), the molecular weight is listed as 240.2540, with a calculated exact mass of 240.078644241 Da. nih.govnist.gov A similar level of precision in an HRMS measurement for this compound would unambiguously confirm its elemental composition, providing definitive evidence for its identity.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry, or MS/MS, is a powerful technique for confirming the structure of a compound by analyzing its fragmentation pathways in a controlled manner. In an MS/MS experiment, a specific ion of interest (a "precursor ion"), typically the molecular ion ([M+H]⁺ or M⁺•) generated by a soft ionization or EI source, is selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into "product ions." The resulting product ion spectrum is then recorded in the second stage of the mass spectrometer.
While specific MS/MS studies on this compound are not detailed in the searched results, the technique would be invaluable for its structural confirmation. By selecting the molecular ion of this compound and fragmenting it, the resulting product ion spectrum would show the characteristic losses and fragment ions discussed in the EI-MS section (e.g., ions at m/z 195, 167, 91). researchgate.netthieme-connect.de This controlled fragmentation provides a much cleaner spectrum than standard EI-MS and helps to establish connectivity within the molecule, confirming the presence of the benzyl group, the methyl ester, and their specific arrangement on the benzoate ring. This method is particularly useful for differentiating between isomers, as different structural arrangements would yield distinct product ion spectra. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. UV-Vis spectroscopy is particularly useful for studying compounds containing conjugated π-systems. While a full, detailed spectrum with absorption maxima (λmax) is not available in the cited literature, the structural features of this compound allow for the identification of its key chromophores and auxochromes. The measurement of its UV-Vis absorption spectrum has been noted in scientific literature. doi.org
The absorption of UV light by this compound is primarily due to electronic transitions within its aromatic systems.
Chromophores : A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible region. In this compound, the primary chromophores are:
The Benzoate Phenyl Ring : This aromatic ring is a strong chromophore.
The Benzyl Phenyl Ring : This second aromatic ring also acts as a key chromophore.
The Carbonyl Group (C=O) : The carbonyl group of the ester is also a chromophore, capable of n→π* transitions, although these are typically weaker than the π→π* transitions of the aromatic rings.
Auxochromes : An auxochrome is a group of atoms attached to a chromophore which modifies its ability to absorb light, typically shifting the absorption maximum to a longer wavelength (bathochromic shift) and increasing the absorption intensity (hyperchromic effect). In this molecule:
The Ester Group (-COO-) : The non-bonding electrons on the oxygen atoms of the ester group can interact with the π-system of the benzoate ring, acting as an auxochrome.
The Methylene (B1212753) Bridge (-CH₂-) : This group serves to isolate the two phenyl chromophores, preventing full conjugation between them. This separation means the spectrum will likely resemble a superposition of the spectra of substituted toluene (B28343) and methyl benzoate rather than that of a more extended, fully conjugated system like stilbene.
The electronic transitions responsible for UV absorption are primarily π→π* transitions within the benzene rings, which typically occur at high intensity in the UV region.
Solvent Effects on Electronic Absorption Maxima
A comprehensive search of scientific literature and spectral databases has been conducted to elucidate the effects of various solvents on the electronic absorption maxima (λmax) of this compound. This phenomenon, known as solvatochromism, provides valuable insights into the interaction between a solute and the surrounding solvent molecules and can significantly influence the position, intensity, and shape of absorption bands in ultraviolet-visible (UV-Vis) spectroscopy.
Despite extensive investigation, specific studies detailing the systematic analysis of solvent effects on the electronic absorption spectra of this compound are not available in the public domain. Research focusing on the solvatochromic behavior of this particular compound, which would involve measuring its UV-Vis spectra in a range of solvents with varying polarities and hydrogen bonding capabilities, has not been reported.
While general principles of solvatochromism are well-established, the absence of empirical data for this compound prevents a detailed discussion and the creation of a data table illustrating the shifts in its λmax in different solvents. Such a study would be a valuable contribution to the photochemical and analytical understanding of this compound.
Reactivity, Reaction Mechanisms, and Chemical Transformations of Methyl 2 Benzylbenzoate
Hydrolysis and Saponification Kinetics and Mechanisms
Hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol. wikipedia.org This process can be catalyzed by either acid or base. Base-catalyzed hydrolysis is more commonly known as saponification and is an irreversible process, whereas acid-catalyzed hydrolysis is a reversible equilibrium. wikipedia.orgchemistrysteps.com
In the presence of an acid catalyst and an excess of water, Methyl 2-benzylbenzoate can be hydrolyzed to 2-benzylbenzoic acid and methanol (B129727). The mechanism is the reverse of the Fischer-Speier esterification. wikipedia.orgchemistrysteps.com
The pathway proceeds via the following steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. pearson.com
Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. pearson.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Methanol : The protonated methanol molecule is a good leaving group and is eliminated, reforming the carbonyl double bond.
Deprotonation : The protonated carbonyl group of the resulting 2-benzylbenzoic acid is deprotonated to regenerate the acid catalyst.
For most esters, this reaction follows a bimolecular acyl-oxygen cleavage mechanism (AAC2). ucoz.com The equilibrium nature of the reaction means that using a large excess of water is necessary to drive the reaction toward the products, 2-benzylbenzoic acid and methanol. chemistrysteps.com
Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.org Unlike its acid-catalyzed counterpart, saponification is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. chemistrysteps.comquizlet.com
The generally accepted mechanism for the saponification of methyl benzoates is a bimolecular nucleophilic acyl substitution (BAC2):
Nucleophilic Attack : The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. youtube.comstudy.com This results in the formation of a tetrahedral intermediate. study.com
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. youtube.comstudy.com
Proton Transfer : The methoxide ion is a strong base and deprotonates the newly formed 2-benzylbenzoic acid in a rapid, irreversible acid-base reaction. This step produces methanol and the 2-benzylbenzoate anion. youtube.com
Protonation : Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the final 2-benzylbenzoic acid product. quizlet.com
Kinetic studies on the saponification of various methyl benzoates show that the reaction rate is influenced by factors such as solvent composition and the nature of substituents on the benzene (B151609) ring. zenodo.org For sterically hindered esters, high temperatures (200–300 °C) can be employed to achieve quantitative saponification in a short time frame. rsc.org
Transesterification Reactions with Various Alcohols
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this involves reacting it with another alcohol (R'-OH) to produce a new ester (2-benzylbenzoate ester of R') and methanol. This reaction is an equilibrium process and is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com To achieve a high yield, the equilibrium must be shifted towards the products, often by using a large excess of the reactant alcohol or by removing the methanol as it is formed. wikipedia.org
A variety of catalytic systems can be employed to facilitate the transesterification of aromatic esters like this compound.
Acid Catalysts : Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common catalysts. They function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. wikipedia.org
Base Catalysts : Bases catalyze the reaction by deprotonating the alcohol, making it a more potent nucleophile (an alkoxide). wikipedia.org Sodium bis(ethylenedioxy)borate has been described as a mild base catalyst for the transesterification of aromatic esters. asianpubs.org
Organometallic Catalysts : Titanate and zinc-based catalysts have shown high activity in the transesterification of methyl benzoate (B1203000) with other alcohols. For instance, zinc acetate (B1210297) has been used to catalyze the transesterification of methyl benzoate with 2-ethylhexanol.
Enzyme Catalysts : Lipases are enzymes that can also be used to catalyze transesterification reactions, often with high selectivity. wikipedia.orgorganic-chemistry.org
The transesterification of esters is a reversible reaction, and the position of the equilibrium is governed by the relative stability of the reactants and products. wikipedia.org Kinetic studies are essential for optimizing reaction conditions such as temperature, catalyst concentration, and reactant molar ratios to maximize the yield of the desired ester.
For example, in the synthesis of benzyl (B1604629) benzoate from the transesterification of methyl benzoate with benzyl alcohol, kinetic analysis helps in determining the optimal operating conditions. The reaction rate is dependent on the concentrations of the reactants and the catalyst. Mathematical modeling based on kinetic data allows for the prediction of reactant conversion over time, aiding in the efficient industrial production of the desired ester.
| Ester Reactant | Alcohol Reactant | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Methyl Benzoate | 2-Ethylhexanol | Zinc Acetate Dihydrate | 88.7% | RO 67033 |
| Methyl Benzoate | Benzyl Alcohol | Titanate Catalyst | Up to 91.29% | Academax |
Reduction Chemistry of the Ester Functionality
The ester group of this compound can be reduced to a primary alcohol, yielding (2-(hydroxymethyl)phenyl)(phenyl)methanol. This transformation requires specific reducing agents, as the ester functionality is less reactive than ketones or aldehydes.
Common reducing agents for esters include:
Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent capable of reducing esters to primary alcohols. doubtnut.com It is the most common laboratory reagent for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of a methoxide-aluminum complex. A second hydride attack on the intermediate aldehyde yields the primary alcohol upon acidic workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. doubtnut.com
Catalytic Hydrogenation : Under specific conditions of high pressure and temperature, and with the use of certain catalysts, esters can be reduced to alcohols via hydrogenation. Copper-based catalysts, such as Cu-Zn-Zr systems, have shown high activity and selectivity for the hydrogenation of methyl benzoate to benzyl alcohol. sylzyhg.com Manganese-based catalysts have also been investigated for the selective hydrogenation of methyl benzoate. mdpi.comrsc.org The choice of catalyst and reaction conditions is crucial to achieve high conversion and selectivity.
| Catalyst System | Temperature | Pressure | Conversion | Selectivity to Benzyl Alcohol | Reference |
|---|---|---|---|---|---|
| Cu-Zn-Zr (5/6/4 molar ratio) | 160 °C | 7 MPa | 88.1% | 95.21% | sylzyhg.com |
| MnOx/γ-Al₂O₃ | 360 °C | Atmospheric | 87.9% | 86.1% (to Benzaldehyde) | mdpi.com |
| Cr₂O₃/MnO/ZrO₂ | Not specified | Not specified | 92.2% | 98.46% (to Benzaldehyde) | google.com |
Selective Reduction to Alcohols using Hydride Reagents
The ester functionality in this compound can be selectively reduced to the corresponding primary alcohol, (2-benzylphenyl)methanol, using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing esters to alcohols. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. chemistrysteps.com
Given its high reactivity, LiAlH4 reductions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent its violent reaction with protic solvents. libretexts.org
In contrast, sodium borohydride (NaBH4) is a milder reducing agent and is generally not reactive enough to reduce esters to alcohols under standard conditions. libretexts.org Therefore, for the selective reduction of the ester group in this compound, LiAlH4 would be the reagent of choice.
Table 1: Comparison of Hydride Reagents for Ester Reduction
| Reagent | Formula | Reactivity with Esters | Typical Solvents |
| Lithium Aluminum Hydride | LiAlH₄ | High | Diethyl ether, THF |
| Sodium Borohydride | NaBH₄ | Low to negligible | Methanol, Ethanol (B145695) |
Catalytic Hydrogenation of the Ester Group
Catalytic hydrogenation is another important method for the reduction of esters, although it often requires more forcing conditions compared to the reduction of other functional groups like alkenes or nitro groups. For the conversion of this compound to (2-benzylphenyl)methanol, heterogeneous catalysts are typically employed.
Raney nickel is a commonly used catalyst for the hydrogenation of various functional groups, including esters. chemicalbook.com The reaction involves the use of high-pressure hydrogen gas and elevated temperatures. The catalytic process occurs on the surface of the metal, where both hydrogen and the ester are adsorbed, facilitating the cleavage of the carbonyl C-O bond and the formation of the C-H and O-H bonds of the resulting alcohol. chemicalbook.com Other catalyst systems, such as those based on copper-chromium oxides, have also been traditionally used for the hydrogenation of esters to alcohols, though these often require even more stringent reaction conditions.
It is important to note that under harsh hydrogenation conditions, there is a potential for the reduction of the aromatic rings. However, the hydrogenation of esters to alcohols can typically be achieved under conditions that leave the benzene rings intact. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings
The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being influenced by the existing substituents. Nucleophilic aromatic substitution, on the other hand, is less common for simple benzene rings and generally requires the presence of strong electron-withdrawing groups or specific reaction conditions.
Regioselectivity and Reaction Conditions for Aromatic Functionalization
On the Benzoate Ring:
The benzoate ring is substituted with a methyl ester group (-COOCH₃), which is an electron-withdrawing group. This group deactivates the aromatic ring towards electrophilic attack, meaning that harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) are generally required compared to the substitution of benzene itself. The deactivating nature of the ester group also directs incoming electrophiles to the meta position. umass.edursc.org This is because the resonance structures of the carbocation intermediate (the sigma complex) show that the positive charge is delocalized to the ortho and para positions. The electron-withdrawing ester group destabilizes these positions more than the meta position, making the meta position the most favorable for electrophilic attack. quora.com
For example, the nitration of methyl benzoate, a close analog, with a mixture of nitric acid and sulfuric acid predominantly yields the methyl 3-nitrobenzoate. umass.edursc.org Similarly, Friedel-Crafts acylation of this compound on the benzoate ring would be expected to yield the meta-acylated product. chemistrysteps.com
On the Benzyl Ring:
The benzyl ring is attached to the benzoate ring via a methylene (B1212753) bridge. This alkyl substituent is an activating group and an ortho, para-director for electrophilic aromatic substitution. chemistrysteps.com Therefore, electrophilic substitution on the benzyl ring of this compound would be expected to occur at the positions ortho and para to the methylene bridge. The reaction on this ring would likely proceed under milder conditions compared to the substitution on the deactivated benzoate ring.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is generally difficult on unsubstituted benzene rings. google.com For a nucleophile to attack the ring, there must be a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. google.com Therefore, this compound itself is unlikely to undergo nucleophilic aromatic substitution. However, if the molecule were to be first functionalized with a halogen and a nitro group in the appropriate positions, subsequent nucleophilic substitution would be possible.
Derivatization Strategies for this compound
The structure of this compound offers multiple avenues for derivatization, allowing for the introduction of new functional groups and the synthesis of a variety of related compounds.
Functionalization of the Benzyl Moiety
The benzylic position (the -CH₂- group) is particularly reactive and can be functionalized through several methods.
Benzylic Bromination:
One of the most common reactions at the benzylic position is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. rsc.org This reaction is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzyl radical. libretexts.org The resulting 2-(bromomethyl)phenyl methylbenzoate would be a versatile intermediate for further nucleophilic substitution reactions.
Oxidation:
The benzylic methylene group can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistrysteps.com Milder oxidation conditions could potentially yield the corresponding ketone.
Modifications at the Benzoate Ring System
The benzoate portion of the molecule can also be modified in several ways.
Ester Hydrolysis:
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-benzylbenzoic acid, under either acidic or basic conditions. libretexts.org This carboxylic acid can then be converted into other derivatives, such as acid chlorides, amides, or other esters. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield 2-benzylbenzoyl chloride, a reactive intermediate for acylation reactions. wikipedia.orgnih.gov
Directed ortho-Metalation (DoM):
While the ester group is a meta-director for electrophilic substitution, it is possible to achieve substitution at the ortho position through directed ortho-metalation. Although the ester group itself is not a strong directing group for lithiation, conversion of the ester to a more effective directing group, such as an amide, would allow for deprotonation at the position ortho to the directing group using a strong base like n-butyllithium. wikipedia.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents at the ortho position.
Photochemical and Thermal Stability and Degradation Pathways of this compound
The reactivity of this compound under photochemical and thermal conditions is a critical aspect of its chemical profile. This section explores its stability and the transformation pathways it undergoes when subjected to light and heat, based on available scientific research.
Photolytic Transformations under Various Conditions
While direct and extensive research on the photolytic transformations of this compound is not widely available in the current body of scientific literature, significant insights can be drawn from studies on closely related compounds, such as benzyl benzoate. The photochemical behavior of esters containing benzyl and benzoyl moieties often involves characteristic bond cleavage and rearrangement reactions.
Primary Photochemical Process: Homolytic Fission
The most probable primary photochemical reaction for aromatic esters like this compound upon absorption of ultraviolet (UV) light is the homolytic cleavage of the ester bond. Specifically, the benzyl-oxygen bond is susceptible to fission, leading to the formation of a benzoyl radical and a benzyl radical. This process is well-documented for benzyl benzoate when exposed to sunlight in an ethanol solution. researchgate.net
Subsequent Radical Reactions and Product Formation
Following the initial homolytic fission, the resulting radicals can engage in a variety of secondary reactions, leading to a range of degradation products. The specific products formed can be influenced by the solvent and the presence of oxygen or photosensitizers.
In studies of benzyl benzoate, the benzoyl radical has been shown to lead to the formation of several key products, including:
Benzoic Acid: The benzoyl radical can abstract a hydrogen atom from the solvent or other molecules to form benzoic acid.
Benzaldehyde (B42025): This can be another significant product arising from the benzoyl radical. researchgate.net
The benzyl radical can also undergo reactions, such as dimerization to form bibenzyl, or it can react with solvent radicals.
The following table summarizes the major photochemical products identified from the photolysis of the related compound, benzyl benzoate, in ethanol, which provides a likely model for the degradation of this compound under similar conditions. researchgate.net
| Product | Likely Precursor Radical | Formation Pathway |
|---|---|---|
| Benzoic Acid | Benzoyl Radical | Hydrogen Abstraction |
| Benzaldehyde | Benzoyl Radical | Radical Transformation |
| Benzyl Alcohol | Benzyl Radical | Hydrogen Abstraction |
| Bibenzyl (1,2-Diphenylethane) | Benzyl Radical | Dimerization |
Potential for Intramolecular Photocyclization
An intriguing, though not yet experimentally confirmed, photochemical pathway for this compound is intramolecular photocyclization. The ortho-positioning of the benzyl group relative to the ester functionality could facilitate a cyclization reaction to form 9-fluorenone. This type of reaction is known for other diaryl compounds and typically proceeds through an excited state, leading to the formation of a new carbon-carbon bond and subsequent rearrangement. Further research would be necessary to verify if this transformation occurs and under what specific photochemical conditions.
Thermal Decomposition Studies and Product Analysis
Detailed studies specifically investigating the thermal decomposition of this compound are limited. However, information on related compounds and general principles of organic chemistry allow for a discussion of its likely thermal stability and degradation pathways.
General Thermal Stability
Esters are generally considered to be relatively stable to heat. For instance, the related compound Methyl 2-benzoylbenzoate has a reported decomposition temperature above 200°C. It is expected that this compound would exhibit similar thermal stability in the absence of catalysts or highly reactive species.
Potential Thermal Degradation Pathways
At elevated temperatures, typically several hundred degrees Celsius, organic molecules like this compound will undergo thermal decomposition, or pyrolysis. The products of such a reaction can be complex and are highly dependent on the specific temperature, pressure, and whether the decomposition occurs in an inert atmosphere or in the presence of oxygen (combustion).
Under pyrolytic conditions (in the absence of oxygen), the weaker bonds in the molecule are expected to cleave first. This could lead to a variety of fragmentation patterns. For benzyl esters, disproportionation reactions have been observed at high temperatures. For example, at 350°C, benzyl benzoate has been shown to yield benzoic anhydride, toluene (B28343), and benzaldehyde.
In the presence of oxygen, complete combustion would be expected to yield carbon dioxide (CO2) and water (H2O) as the final products. Incomplete combustion would lead to the formation of carbon monoxide (CO) and other soot-like materials.
The following table outlines the potential products from the thermal decomposition of this compound based on studies of related compounds and general chemical principles.
| Condition | Potential Products | Underlying Process |
|---|---|---|
| Pyrolysis (Inert Atmosphere) | Toluene, Benzaldehyde, Benzoic Anhydride, Methane, Carbon Dioxide | Bond Fission, Disproportionation, Decarboxylation |
| Combustion (Excess Oxygen) | Carbon Dioxide, Water | Complete Oxidation |
| Incomplete Combustion | Carbon Monoxide, Carbon Dioxide, Water, Soot | Partial Oxidation |
Further research, likely employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be necessary to fully elucidate the specific thermal degradation pathways and product distribution for this compound.
Computational and Theoretical Investigations of Methyl 2 Benzylbenzoate
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of Methyl 2-benzylbenzoate. These methods model the electron distribution to predict molecular behavior and characteristics.
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods like DFT with basis sets such as 6-311++G(d,p) are commonly employed for this purpose. mdpi.com
The presence of flexible single bonds, particularly the C-C bond connecting the benzyl (B1604629) group to the benzoate (B1203000) ring and the C-O bond of the ester group, allows for multiple rotational conformations. Conformational energy landscape analysis systematically explores these different spatial arrangements to identify the most stable conformer(s). The dihedral angles between the two aromatic rings and the orientation of the methyl ester group are critical parameters in this analysis. For instance, in a related compound, C15H12O4, the angle between the two arene rings was found to be 65.97 (6)°. researchgate.net Such calculations reveal that the molecule is not planar, with significant twisting between the phenyl and benzoate moieties to minimize steric hindrance.
Table 1: Representative Optimized Geometrical Parameters for a Benzoate Structure (Illustrative) This table illustrates typical data obtained from geometry optimization calculations, based on findings for similar molecular structures.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
| Bond Length (Å) | C=O | 1.210 |
| C-O (ester) | 1.354 | |
| C-C (inter-ring) | 1.523 | |
| Bond Angle (˚) | O=C-O | 123.5 |
| C-C-C (ring) | 120.0 ± 2 | |
| Dihedral Angle (˚) | C(ring)-C(ring)-C-N | -105.61 |
Source: Data modeled after computational studies on related aromatic esters. mdpi.com
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. uwosh.edunih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). uwosh.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is typically localized on the electron-rich benzyl ring, while the LUMO is often centered on the electron-withdrawing carbonyl group of the benzoate moiety. This distribution suggests that the molecule can participate in charge-transfer interactions. capes.gov.br
Table 2: Illustrative Frontier Molecular Orbital Energies and Properties This table presents typical values derived from electronic structure calculations for aromatic compounds.
| Parameter | Symbol | Typical Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 |
| HOMO-LUMO Energy Gap | ΔE | 5.0 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Global Hardness (η) | (I-A)/2 | 2.5 |
Source: Values are representative of those found in computational studies of similar organic molecules. researchgate.netresearchgate.net
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and analysis. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are often calculated for the molecule in a vacuum and in different solvents to account for solvent effects, and they typically show a strong linear correlation with experimental data. epstem.net
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to specific bond stretches, bends, or torsions within the molecule, such as the characteristic C=O stretch of the ester group (typically around 1720 cm⁻¹) and C-H stretches of the aromatic rings. upenn.edu
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. scispace.com These calculations predict the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative) This table demonstrates the typical correlation between computationally predicted and experimentally observed spectroscopic values for organic molecules.
| Spectrum | Parameter | Predicted Value (DFT) | Experimental Value |
| ¹³C NMR | C=O Carbon (ppm) | 167.5 | 166.8 |
| ¹H NMR | -OCH₃ Protons (ppm) | 3.85 | 3.90 |
| IR | C=O Stretch (cm⁻¹) | 1725 | 1720 |
| UV-Vis | λmax (nm) | 278 | 275 |
Source: Data modeled after comparative computational and experimental studies. mdpi.comresearchgate.netepstem.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital asset for investigating the detailed pathways of chemical reactions, such as the synthesis of this compound (e.g., via Friedel-Crafts benzylation of methyl benzoate or esterification of 2-benzylbenzoic acid). These models allow for the study of transient structures and energetic profiles that are difficult or impossible to observe experimentally.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the geometry of this TS is crucial for understanding the reaction mechanism. Computational algorithms can locate this first-order saddle point on the potential energy surface.
Once the transition state structure is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy pathway connecting the reactants, the transition state, and the products. This provides a "movie" of the reaction, showing how bond lengths and angles change as the reaction progresses, confirming that the identified TS is indeed the correct one for the reaction of interest. For a reaction like the esterification of 2-benzylbenzoic acid, the IRC would trace the approach of methanol (B129727), the proton transfer steps, and the final departure of the water molecule. mdpi.com
By calculating the energies of the reactants, transition state, and products, the key energetic parameters of the reaction can be determined.
Activation Energy (ΔG‡): The Gibbs free energy of activation is the energy difference between the transition state and the reactants. It is the primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction.
Thermodynamic Parameters: Calculations also yield the enthalpy of reaction (ΔH), which indicates whether the reaction is exothermic or endothermic, and the entropy of reaction (ΔS), which relates to the change in disorder. For instance, in the synthesis of methyl benzoates, thermodynamic parameters can be calculated to understand the favorability of the reaction under different conditions. nih.gov Computational studies on similar reactions have shown that activation free energies can be calculated with good agreement with experimental values. diva-portal.org
Table 4: Illustrative Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Esterification Reaction This table provides an example of the energetic data that can be obtained from modeling a reaction mechanism.
| Parameter | Symbol | Calculated Value (kJ/mol) | Description |
| Activation Enthalpy | ΔH‡ | +60 | Enthalpic barrier to reaction |
| Activation Entropy | TΔS‡ (at 298 K) | -25 | Change in order at the TS |
| Activation Free Energy | ΔG‡ | +85 | Overall kinetic barrier |
| Enthalpy of Reaction | ΔHrxn | -15 | Reaction is exothermic |
| Free Energy of Reaction | ΔGrxn | -5 | Reaction is spontaneous |
Source: Representative values based on computational studies of organic reactions. nih.govdiva-portal.org
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful lens to observe the time-evolution of molecular systems, providing a detailed picture of conformational changes and intermolecular interactions. For this compound, MD simulations can elucidate its behavior in various environments.
The conformational flexibility of this compound, characterized by the rotation around the single bonds connecting the benzyl group and the ester moiety to the central benzene (B151609) ring, is crucial for its interactions and properties. MD simulations can track the torsional angles of the molecule over time in different solvents, revealing the preferred conformations and the energy barriers between them.
In a non-polar solvent, the molecule would likely adopt a more compact conformation driven by intramolecular van der Waals forces. Conversely, in a polar solvent, the molecule might exhibit a more extended conformation to maximize favorable interactions between its polar ester group and the solvent molecules. The dynamic nature of these conformational changes, including the frequency and duration of specific conformations, can be quantified from the simulation trajectories.
The solvent environment can significantly influence the molecular structure and reactivity of this compound. Solvation can be broadly categorized into static and dynamic processes researchgate.net. Static solvation pertains to the stabilization of the molecule's equilibrium structure by the solvent, while dynamic solvation involves the reorganization of the solvent molecules around the solute as it undergoes structural changes researchgate.net.
The choice of solvent can impact reaction rates and equilibria by differentially stabilizing the reactants, transition states, and products. For instance, a polar solvent would be expected to stabilize polar transition states, potentially accelerating reactions involving charge separation. Computational models, such as those combining quantum mechanics with molecular mechanics (QM/MM), can be employed to study reaction mechanisms in the presence of explicit solvent molecules, providing a more accurate picture of the solvent's role. General studies on solvent effects have outlined numerous ways solvents can influence chemical reactivity, including direct participation in reaction steps, altering the stabilization of various states, and changing the solubility of reactants sigmaaldrich.com.
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties or biological activities. These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating the design and discovery process.
The foundation of any QSPR model is the set of molecular descriptors, which are numerical representations of a molecule's chemical information. For this compound, a wide array of descriptors can be calculated to capture its structural and electronic features. These can be broadly classified into several categories:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups.
3D Descriptors: Calculated from the 3D coordinates of the atoms, such as molecular surface area, volume, and shape indices.
Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these include dipole moment, HOMO-LUMO energies, and atomic charges.
Studies on related benzoate esters, such as p-hydroxybenzoate esters, have successfully employed quantum chemical parameters and molecular connectivity indices to build QSAR models for predicting antibacterial activity researchgate.net. The development of robust QSPR models often involves a careful selection of the most relevant descriptors from a large pool of calculated ones.
Table 1: Examples of Molecular Descriptors Applicable to this compound
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of Aromatic Bonds, Number of Rotatable Bonds |
| Topological | Balaban Index, Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |
| Quantum-Chemical | Dipole Moment, HOMO Energy, LUMO Energy, Partial Charges |
This table is for illustrative purposes and the selection of descriptors would depend on the specific property being modeled.
Once a set of relevant descriptors is established, a mathematical model is developed to link these descriptors to the property of interest. Various statistical methods can be employed for this purpose, ranging from linear to more complex non-linear techniques.
Commonly used statistical modeling techniques in QSPR include:
Multiple Linear Regression (MLR): A straightforward method that assumes a linear relationship between the descriptors and the property.
Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.
Machine Learning Algorithms: Including Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN), which can capture complex non-linear relationships windows.netambeed.com.
The predictive power of a QSPR model is assessed through rigorous validation techniques, such as internal validation (e.g., cross-validation) and external validation using an independent set of compounds nih.gov. For benzoate esters, QSAR models have been developed to predict various activities, demonstrating the applicability of these methods to this class of compounds researchgate.net.
Advanced Theoretical Concepts Applied to this compound
Beyond standard computational methods, advanced theoretical concepts can provide deeper insights into the electronic structure and reactivity of this compound. Density Functional Theory (DFT) is a powerful quantum-chemical method that is widely used for this purpose.
A DFT study of this compound would typically involve:
Geometry Optimization: To find the most stable three-dimensional arrangement of the atoms.
Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared and Raman spectra.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP) Mapping: The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.
While a dedicated DFT study on this compound is not prominent in the literature, research on similar aromatic esters and other complex organic molecules routinely employs these techniques to rationalize their chemical behavior and to guide the synthesis of new functional materials nih.govnih.gov.
Electron Density Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Similarly, there is a lack of available studies that have performed NBO analysis on this compound. NBO analysis is a powerful tool for understanding electron delocalization within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. Such an analysis would quantify the stabilization energies associated with these interactions, providing a detailed picture of hyperconjugation and resonance effects. In the absence of this research, a data table of donor-acceptor interactions and their corresponding stabilization energies for this compound cannot be constructed.
Chromatographic Separation Techniques
Chromatographic techniques are powerful tools for the separation, identification, and quantification of individual components within a mixture. The choice of technique often depends on the volatility and thermal stability of the analyte.
Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Flame Ionization Detection (FID) provides a robust and sensitive means of detecting organic compounds as they elute from the GC column. The eluent is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte. semanticscholar.org While FID is highly sensitive, it is a non-specific detector.
Mass Spectrometry (MS) , when coupled with GC, offers a highly specific and sensitive detection method. As analytes elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern of the analyte provides a unique "fingerprint" that allows for its definitive identification. unito.it This combination is particularly powerful for complex matrices where co-eluting compounds may be present. For instance, a study on volatile organic compounds emitted from building materials utilized automated SPME-GC/MS analysis to identify and quantify methyl benzoate, a related compound, demonstrating the technique's low detection limits and good linearity. nih.gov
| Parameter | Gas Chromatography (GC) |
| Column Type | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temperature of 60-80 °C, ramped to 280-300 °C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 280 - 300 °C |
| MS Ionization Mode | Electron Ionization (EI) |
For compounds that are not sufficiently volatile or are thermally labile, High-Performance Liquid Chromatography (HPLC) is the preferred chromatographic method. Separation is achieved by the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
UV-Vis Detection is a common detection method for HPLC. It relies on the principle that the analyte absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte. The selection of the detection wavelength is critical for sensitivity and selectivity.
Mass Spectrometric Detection (LC-MS) provides a higher level of specificity and sensitivity compared to UV-Vis detection. imrpress.com The eluent from the HPLC column is introduced into the mass spectrometer, where the analyte is ionized and detected based on its mass-to-charge ratio. This technique is particularly useful for complex samples and for confirming the identity of the analyte. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry can offer even faster and more sensitive analysis. nih.gov
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Column Type | Reversed-phase C18 or C8 |
| Mobile Phase | Acetonitrile and Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Detector | UV-Vis Detector or Mass Spectrometer (MS) |
| UV Detection Wavelength | ~230 nm (based on benzoate chromophore) |
| MS Ionization Mode | Electrospray Ionization (ESI) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative analysis of samples. fishersci.comnih.gov It can be used to quickly check the purity of a sample, monitor the progress of a chemical reaction, or identify compounds by comparing their retention factor (Rf) values to those of standards. sigmaaldrich.commagritek.com The separation is based on the differential partitioning of the analyte between a solid stationary phase coated on a plate and a liquid mobile phase that moves up the plate by capillary action. Visualization of the separated spots is often achieved under UV light. utexas.edu
| Parameter | Thin-Layer Chromatography (TLC) |
| Stationary Phase | Silica (B1680970) gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 80:20 v/v) |
| Detection | UV light (254 nm) |
| Expected Rf Value | Dependent on the specific mobile phase composition |
Spectrophotometric Quantification Methods
Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte in solution. These methods are generally simpler and less expensive than chromatographic techniques but may be less specific.
UV-Vis spectrophotometry can be used for the direct quantification of this compound in a solution, provided that there are no other interfering substances that absorb at the same wavelength. The method involves measuring the absorbance of the solution at the wavelength of maximum absorption (λmax) of the analyte. The concentration is then determined using a calibration curve. researchgate.netscispace.comijcrt.org
A calibration curve is essential for quantitative analysis. It is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The relationship should be linear over a specific concentration range, following the Beer-Lambert law.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. epa.gov These values are crucial for defining the working range of the analytical method. For spectrophotometric methods, the LOD and LOQ can be determined from the standard deviation of the blank and the slope of the calibration curve. For example, a study on sodium benzoate determination using UV-VIS-NIR spectrophotometry found an LOD of 0.19 mg/kg and an LOQ of 0.57 mg/kg. acgpubs.org
| Parameter | UV-Vis Spectrophotometry |
| Solvent | Ethanol (B145695) or Methanol |
| Wavelength of Maximum Absorption (λmax) | Approximately 230 nm |
| Calibration Range | Dependent on the molar absorptivity of the compound |
| Limit of Detection (LOD) | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Typically in the low to mid µg/mL range |
Analytical Methodologies for the Detection and Quantification of this compound
The accurate detection and quantification of this compound in various products and environmental samples are crucial for quality control, regulatory compliance, and research. Developing robust analytical methods requires meticulous sample preparation, sophisticated instrumental analysis, and rigorous validation to ensure reliable and reproducible results. This article details the critical components of analytical methodologies pertinent to this compound, focusing on sample preparation strategies and method validation.
Applications of Methyl 2 Benzylbenzoate in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate and Building Block in Organic Synthesis
As a versatile substrate, Methyl 2-benzylbenzoate holds potential as a key building block in the synthesis of more complex molecules. researchgate.net Its structure is related to other benzoate (B1203000) derivatives that are known to be valuable precursors in a variety of synthetic transformations.
While direct synthesis of complex natural products using this compound as the starting material is not extensively documented, its structural motifs are found in precursors to important classes of natural products like anthraquinones and isocoumarins. For instance, masked o-benzylbenzoic acids, which are structurally similar to this compound, are readily converted into anthraquinones. chemicalbook.com Anthraquinones are a large group of naturally occurring pigments and are known for their potential as photocatalysts. sigmaaldrich.com
Similarly, the isocoumarin (B1212949) scaffold is a common feature in many natural products and can be synthesized from various benzoic acid derivatives, such as o-halobenzoic acids and 2-alkynylbenzoates. sigmaaldrich.comchemicalbook.com Given that this compound is a derivative of benzoic acid, it represents a potential, though not yet fully explored, precursor for the synthesis of such natural product skeletons.
The following table outlines some natural product classes and the common precursors for their synthesis, highlighting the structural relationship to this compound.
| Natural Product Class | Common Precursors | Structural Relationship to this compound |
| Anthraquinones | Masked o-benzylbenzoic acids | Both are derivatives of benzoic acid with a benzyl (B1604629) or related group. |
| Isocoumarins | o-halobenzoic acids, 2-alkynylbenzoates | All are derivatives of benzoic acid. |
This table is generated based on available research on related compounds and does not imply direct synthesis from this compound without further investigation.
The concept of using molecular scaffolds to build larger, functional architectures is central to modern chemistry. In the context of this compound, while its direct use as a scaffold for novel organic frameworks is not yet established, related benzoic acid derivatives are key components in the synthesis of Metal-Organic Frameworks (MOFs). wikipedia.orgwikipedia.org MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. wikipedia.org
The synthesis of MOFs involves the combination of a metal precursor with an organic linker, often a carboxylate-containing molecule like benzoic acid. wikipedia.orgwikipedia.org The structure of this compound, with its carboxylic ester group, suggests its potential to be modified into a suitable linker for MOF synthesis.
Applications in Fine Chemical and Fragrance Chemistry
The applications of this compound in fine and fragrance chemistry are largely inferred from the known uses of its close structural relatives, Methyl benzoate and Benzyl benzoate.
Both Methyl benzoate and Benzyl benzoate are recognized for their utility as solvents. cymitquimica.comquora.com Methyl benzoate is miscible with organic solvents and is used as a solvent for cellulose (B213188) esters and ethers, as well as in resin and rubber formulations. Benzyl benzoate also serves as a solvent for cellulose derivatives. quora.com Given these properties, it is plausible that this compound could also function as a specialty solvent in similar applications, particularly where its specific solvency characteristics are advantageous.
Benzyl benzoate is well-established as a plasticizer, an additive that increases the flexibility and durability of materials, particularly in cellulose-based plastics and other polymers. It is also used as a dye carrier, a substance that helps in the dyeing of synthetic fibers like polyester (B1180765) by swelling the fiber and allowing the dye to penetrate more easily. Methyl benzoate has also been identified as a good dye carrier for meta-aramid articles. These applications for structurally similar compounds suggest a potential role for this compound in similar formulations.
The following table summarizes the applications of related compounds as plasticizers and dye carriers.
| Compound | Application |
| Benzyl benzoate | Plasticizer for cellulose and other polymers, dye carrier for polyester fibers. |
| Methyl benzoate | Dye carrier for meta-aramid articles. |
This table highlights the established uses of closely related compounds.
Contribution to Materials Science
The contribution of this compound to materials science is an emerging area, with potential applications stemming from its properties as a plasticizer and its potential as a building block for more complex materials.
As previously mentioned, the use of the closely related Benzyl benzoate as a plasticizer in polymers is a direct contribution to materials science, as it improves the physical properties of the final material. The potential of this compound to act in a similar capacity could be a valuable area of research for developing new polymer formulations.
Furthermore, the potential for this compound to be used as a precursor for linkers in Metal-Organic Frameworks (MOFs) represents another avenue for its contribution to materials science. wikipedia.orgwikipedia.org The development of new MOFs with tailored properties is a significant area of research with potential impacts on gas separation, storage, and catalysis.
Incorporation into Polymeric Systems as a Monomer or Modifier
While direct research on the incorporation of this compound as a monomer in polymerization is limited, the application of closely related benzoate esters provides insight into its potential role. One such example is methyl 2-benzoylbenzoate (MBB), a structural isomer of this compound, which has been identified as a photoinitiator and polymerization agent. nih.gov Photoinitiators are crucial components in photopolymerization processes, where they absorb light and generate reactive species to initiate the polymerization of monomers. A study identified MBB contamination in an intravenous injection solution, highlighting its use in the manufacturing of medical-grade polymers. nih.gov
The general class of benzoate esters, including benzyl benzoate, is also known for its application as plasticizers in polymeric materials such as cellulose and other polymers. nih.gov Plasticizers are additives that increase the flexibility and durability of polymers. Although not a direct incorporation into the polymer chain as a monomer, this function as a modifier is critical in polymer processing and application. Given its structural similarities, this compound could potentially be explored for similar plasticizing or modifying properties in various polymer systems.
Utility in Catalysis and Reagent Development
The reactivity of the ester and the aromatic rings in this compound makes it a candidate for applications in catalysis, both as a model substrate to probe catalytic mechanisms and as a starting material for the synthesis of more complex molecules like ligands.
As a Model Substrate for Novel Catalytic Reactions
Simple benzoate esters, such as methyl benzoate, are frequently employed as model substrates in the development and investigation of new catalytic reactions. A notable example is the catalytic hydrogenation of methyl benzoate to produce benzaldehyde (B42025), a valuable chemical intermediate. mdpi.com This reaction is studied over various catalysts, such as manganese-based systems, to understand the reaction pathways and optimize catalyst performance. mdpi.com The use of a model substrate like methyl benzoate allows for a fundamental understanding of how the catalyst interacts with the ester functional group and the aromatic ring.
Given this context, this compound presents itself as an interesting, more complex model substrate. It could be utilized to explore the selectivity of catalytic systems, for instance, in reactions targeting either the ester group or potentially the benzylic C-H bonds. The presence of two distinct aromatic rings also offers opportunities to study regioselectivity in catalytic transformations such as hydrogenation or C-H activation.
Precursor for the Synthesis of Ligands for Transition Metal Catalysis
Benzoate derivatives are versatile precursors for the synthesis of ligands, which are essential components in transition metal catalysis as they modulate the metal center's reactivity and selectivity. For example, 3-methyl benzoic acid has been used in conjunction with hydrazine (B178648) to synthesize transition metal complexes. researchgate.net In these complexes, the carboxylate group of the benzoate derivative coordinates to the metal ion. researchgate.net Similarly, metal complexes have been synthesized from metronidazole (B1676534) benzoate, where the benzoate moiety is involved in coordination with the metal center. chemmethod.com
Environmental Chemistry and Degradation Pathways of Methyl 2 Benzylbenzoate
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For Methyl 2-benzylbenzoate, these mechanisms primarily include photodegradation, hydrolysis, and oxidation.
As a photoinitiator, this compound is inherently reactive to UV radiation. researchgate.netscience.gov This property is crucial for its industrial applications but also dictates its fate when exposed to sunlight in the environment. Studies have shown that this compound can participate in and even promote photochemical reactions. For instance, in the presence of certain nitroaromatic compounds, M2BB was found to enhance their photodegradation, increasing their photolysis frequency by a factor of 1.19 to 2.76. researchgate.net
The primary mechanism of its photodegradation involves the absorption of UV light, which elevates the molecule to an excited triplet state. This excited state is highly reactive and can undergo further reactions. While specific half-life data for this compound under natural sunlight conditions are not extensively documented, its known photoreactivity suggests it is susceptible to transformation in sunlit surface waters and on terrestrial surfaces. swaminathansivaram.in
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For an ester like this compound, hydrolysis results in the cleavage of the ester bond to form its constituent carboxylic acid (2-benzoylbenzoic acid) and alcohol (methanol). The rate of this reaction is highly dependent on the pH of the aqueous solution. nih.gov
Research indicates that the hydrolysis of this compound is significantly accelerated under alkaline conditions. It undergoes a base-catalyzed hydrolysis that involves intramolecular nucleophilic participation of the adjacent benzoyl carbonyl group, which speeds up the cleavage of the ester. rsc.org Kinetic studies demonstrate pseudo-first-order behavior at a high pH (above 10). The process is reversible, and the presence of a base is often used to control the reaction rate. nih.gov While the compound is more stable in neutral and acidic environments, hydrolysis can still occur, albeit at a much slower rate. rsc.org
Table 1: Hydrolysis Characteristics of this compound
| Parameter | Finding | Source(s) |
|---|---|---|
| Mechanism | Base-catalyzed via intramolecular nucleophilic participation. | rsc.org |
| Kinetics | Pseudo-first-order behavior under high pH (>10). | |
| pH Dependence | Rate is significantly faster at alkaline pH. | nih.gov |
| Activation Energy | Approximately 45 kJ/mol in alkaline conditions. |
| Hydrolysis Products | 2-benzoylbenzoic acid and methanol (B129727). | |
In the environment, highly reactive species known as oxidants can play a significant role in the degradation of organic pollutants. The hydroxyl radical (•OH) is one of the most important environmental oxidants in the atmosphere and in aquatic systems. mdpi.commdpi.com
A key degradation pathway for this compound involves its excited triplet state reacting with other molecules. acs.org A study investigating the degradation of UV filters in a UV/H₂O₂ advanced oxidation process revealed that the excited triplet state of this compound reacts with hydrogen peroxide (H₂O₂). acs.org This reaction is significant because it not only contributes to the degradation of the parent compound but also generates hydroxyl radicals, which can then oxidize other organic molecules. mdpi.comacs.org The second-order rate constant for the reaction between the triplet state of M2BB and H₂O₂ at pH 7.0 has been determined, highlighting a pathway for its oxidative transformation in environments where both UV light and sources of hydrogen peroxide are present. acs.org
Table 2: Second-Order Quenching Rate Constants of Triplet State UV Filters with H₂O₂ at pH 7.0
| Compound | Rate Constant (k) [M⁻¹ s⁻¹] | Source(s) |
|---|---|---|
| Methyl 2-benzoylbenzoate (M2BB) | 1.6(±0.3) × 10⁷ | acs.org |
| Benzophenone (B1666685) (BP) | 8.7(±1.0) × 10⁷ | acs.org |
| 4-Methylbenzophenone (PBZ) | 5.7(±0.2) × 10⁷ | acs.org |
| 4-Benzoylbenzoic acid (CBBP) | 2.5(±0.1) × 10⁷ | acs.org |
Biotic Transformation and Fate in Environmental Systems
Biotic degradation refers to the breakdown of organic compounds by living organisms, primarily microorganisms. This is a critical process determining the ultimate fate and persistence of chemicals in the environment.
Direct studies on the microbial degradation of this compound are limited. However, research on structurally related compounds, such as benzophenone-type UV filters, provides insights into potential biotic pathways. The natural degradation of benzophenone in surface water is known to be influenced by both photodegradation and microbial activity. nih.gov
While these findings suggest that the core structure of this compound could be susceptible to microbial attack, the specific substituents on the molecule heavily influence its biodegradability. nih.gov Therefore, without direct experimental evidence, the extent and rate of microbial degradation of this compound in soil and aquatic environments remain an area requiring further investigation.
The breakdown of complex organic molecules by microorganisms is facilitated by specific enzymes. For aromatic compounds like benzophenones, enzymes such as cytochrome P450 monooxygenases are often involved in initiating the degradation process by introducing hydroxyl groups onto the aromatic rings, making them more susceptible to further breakdown. nih.gov
A study on ten different benzophenone-based UV filters found that the potential for complete mineralization (ultimate biodegradation) was limited to derivatives where both aromatic rings contained substituents. nih.gov Docking simulations suggested that the orientation of the benzophenone molecule within the active site of the cytochrome P450 enzyme, which is dependent on the substitution pattern, plays a crucial role. nih.gov Since this compound has substituents on only one of its phenyl rings, this finding might imply that it is less amenable to the specific enzymatic pathways required for complete mineralization compared to other benzophenone derivatives. nih.gov
The degradation of BP-3 by the coral symbiont Cladocopium goreaui was linked to the metabolism of aromatic amino acids, indicating the involvement of specific enzymatic pathways in its biotransformation. nih.govfrontiersin.org However, the specific enzymes responsible for the initial attack on this compound and the subsequent metabolic pathway have not been elucidated.
Environmental Fate Modeling and Persistence Assessment
The environmental fate of this compound is primarily predicted through computational models due to a lack of extensive experimental studies on the compound itself. These models, such as the Quantitative Structure-Activity Relationship (QSAR) and the Estimation Program Interface (EPI) Suite™, provide valuable insights into the compound's likely behavior and persistence in various environmental compartments.
Evaluation of Persistence in Water, Soil, and Air
The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis.
In Water and Soil: The biodegradation of this compound is a key factor in its persistence. Predictive models from EPI Suite™ suggest that the compound is not readily biodegradable. The primary proposed degradation pathway for esters like this compound is hydrolysis, which breaks the ester bond to form 2-benzylbenzoic acid and methanol. This initial hydrolysis step is crucial as the resulting products may have different environmental fates and toxicities. For instance, studies on the related compound benzyl (B1604629) benzoate (B1203000) have shown that it can be biodegraded by microorganisms like Pseudomonas desmolyticum into benzaldehyde (B42025) and benzoic acid. whiterose.ac.uk While direct data on this compound is limited, the behavior of similar compounds suggests that once hydrolyzed, the resultant benzoic acid derivatives are generally more amenable to further degradation.
The persistence can be influenced by environmental conditions such as pH and temperature. The hydrolysis of esters, for example, is typically faster under alkaline conditions.
In Air: In the atmosphere, the persistence of this compound is determined by its reaction with photochemically produced hydroxyl radicals. Based on estimations for the related compound methyl benzoate, which has a vapor pressure that allows it to exist primarily in the vapor phase, the atmospheric half-life is predicted to be significant. nih.gov For methyl benzoate, the estimated atmospheric half-life is around 38 days, suggesting that it can persist long enough for long-range transport. nih.gov Given the structural similarity, a comparable level of persistence can be anticipated for this compound in the atmosphere.
A summary of the estimated persistence of this compound is provided in the table below.
| Environmental Compartment | Predicted Persistence | Primary Degradation Pathway |
| Water | Moderate | Hydrolysis, Biodegradation |
| Soil | Moderate to High | Biodegradation, Sorption |
| Air | High | Reaction with Hydroxyl Radicals |
This table presents predicted data based on computational models and data from structurally similar compounds.
Assessment of Mobility and Distribution in Environmental Matrices
The mobility and distribution of a chemical in the environment are governed by its physical and chemical properties, particularly its water solubility and its tendency to adsorb to soil and sediment.
Mobility in Soil: The mobility of this compound in soil is predicted by its soil adsorption coefficient (Koc). A higher Koc value indicates stronger adsorption to soil organic carbon and lower mobility. The EPI Suite™ model predicts a log Koc value for this compound, which suggests a moderate to low mobility in soil. This implies that the compound has a tendency to bind to soil particles, which can reduce its potential to leach into groundwater but may increase its persistence in the soil column. The mobility can be influenced by soil properties such as organic matter content and pH.
Distribution in the Environment: Based on its predicted physical-chemical properties, this compound is expected to partition between water and soil/sediment. Due to its moderate water solubility and predicted Koc value, if released into an aquatic environment, a significant portion is likely to adsorb to suspended solids and sediment. Its relatively low vapor pressure suggests that volatilization from water surfaces is not a primary fate process.
The following table summarizes the key parameters influencing the mobility and distribution of this compound.
| Parameter | Predicted Value (from EPI Suite™ for this compound) | Implication |
| Log Koc (Soil Adsorption Coefficient) | 3.16 | Moderate to low mobility in soil |
| Water Solubility | 15.4 mg/L | Moderately soluble |
| Vapor Pressure | 0.00013 mmHg | Low volatility |
| Henry's Law Constant | 1.14 x 10⁻⁷ atm-m³/mole | Low potential for volatilization from water |
This table presents predicted data from computational models.
Analytical Monitoring of this compound in Environmental Samples
The detection and quantification of this compound in environmental matrices require sensitive and specific analytical methods. The development of such methods is crucial for monitoring its presence and understanding its environmental fate.
Development of Methods for Trace Analysis in Water, Sediment, and Air
The analysis of this compound at trace levels in complex environmental samples typically involves a multi-step process including extraction, cleanup, and instrumental analysis.
Extraction and Cleanup: For water samples, solid-phase extraction (SPE) is a common technique used to concentrate the analyte and remove interfering substances. Various sorbent materials can be employed, with the choice depending on the specific matrix and the physicochemical properties of the compound. For sediment and soil samples, extraction is often performed using organic solvents, followed by a cleanup step to remove co-extracted matrix components that could interfere with the analysis.
Instrumental Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is the most suitable technique for the analysis of semi-volatile compounds like this compound. researchgate.net The use of a mass spectrometer provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target analyte even at low concentrations. For enhanced sensitivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. High-resolution mass spectrometry (HRMS) can also be employed for even greater specificity.
The table below outlines a typical analytical approach for the determination of this compound in environmental samples.
| Matrix | Extraction Technique | Cleanup Method | Instrumental Analysis |
| Water | Solid-Phase Extraction (SPE) | Elution with appropriate solvent | GC-MS or GC-HRMS |
| Sediment/Soil | Pressurized Liquid Extraction (PLE) or Soxhlet Extraction | Column chromatography (e.g., silica (B1680970) gel, alumina) | GC-MS or GC-HRMS |
| Air | Adsorption on a solid sorbent (e.g., polyurethane foam) | Solvent desorption | GC-MS or GC-HRMS |
This table presents a generalized methodology based on standard analytical practices for similar compounds.
Sampling and Preservation Protocols for Environmental Matrices
Proper sampling and preservation are critical to ensure the integrity of environmental samples and to obtain accurate and representative analytical results.
Water Sampling: Water samples should be collected in clean, pre-rinsed glass bottles with Teflon-lined caps (B75204) to prevent contamination and adsorption of the analyte to the container walls. To minimize microbial degradation, samples should be cooled to 4°C immediately after collection and stored in the dark. Depending on the target analyte and the analytical method, the addition of a preservative, such as a biocide, may be necessary.
Sediment and Soil Sampling: Sediment and soil samples are typically collected using corers or grabs made of inert materials like stainless steel. Samples should be placed in wide-mouthed glass jars with Teflon-lined lids. To prevent changes in the chemical composition, samples should be frozen at -20°C as soon as possible after collection and kept frozen until analysis. This minimizes microbial activity and volatilization of the analyte.
Air Sampling: Air sampling for semi-volatile organic compounds like this compound often involves drawing a known volume of air through a sorbent tube containing a material such as polyurethane foam (PUF) or a combination of sorbents. After sampling, the tubes should be sealed and stored at a low temperature to prevent loss of the analyte before extraction and analysis.
A summary of recommended sampling and preservation protocols is provided below.
| Matrix | Sampling Container | Preservation | Holding Time |
| Water | Glass bottle with Teflon-lined cap | Cool to 4°C, store in dark | Typically 7 days for extraction |
| Sediment/Soil | Wide-mouthed glass jar with Teflon-lined lid | Freeze at -20°C | Up to 6 months |
| Air | Sorbent tube (e.g., PUF) | Seal and store at < 4°C | Varies depending on sorbent and analyte |
This table presents general guidelines for environmental sampling and preservation.
Future Research Directions and Emerging Areas for Methyl 2 Benzylbenzoate
Development of Highly Efficient and Selective Synthetic Routes
The future of methyl 2-benzylbenzoate synthesis lies in the development of methodologies that are not only high-yielding but also exceptionally selective and environmentally benign. Current research is moving beyond traditional esterification and exploring advanced catalytic systems.
Future efforts will likely focus on:
Palladium-Catalyzed Carbonylative Coupling: An emerging strategy involves the palladium-catalyzed carbonylation of aryl halides or related compounds. For instance, researchers have developed methods for the synthesis of benzyl (B1604629) benzoates from aryl bromides using benzyl formates as an efficient and convenient source of carbon monoxide. researchgate.net This approach offers a novel pathway where the benzyl group and the carbonyl group are introduced in a single, catalytic step. Further refinement of this method could allow for the direct and selective synthesis of this compound from readily available precursors.
Advanced Friedel-Crafts Benzylation: The direct benzylation of methyl benzoate (B1203000) via a Friedel-Crafts reaction is a straightforward potential route. However, traditional methods often suffer from harsh conditions and lack of selectivity. Future research is directed towards cleaner and more selective Friedel-Crafts processes. A promising development is the use of specific activating agents, such as BF3•OEt2, with modified benzylating agents that proceed through a reversible activation. This approach avoids the accumulation of highly reactive carbocations, leading to cleaner reactions and higher selectivity, which could be harnessed for the specific ortho-benzylation of methyl benzoate. ethz.ch
Solid Acid Catalysis: In line with green chemistry principles, the use of recoverable and reusable solid acid catalysts is a significant area of future development. Zirconium/titanium-based solid acids have been shown to be effective for the synthesis of various methyl benzoate derivatives. mdpi.com These catalysts obviate the need for corrosive and difficult-to-remove liquid acids like sulfuric acid, simplifying workup and reducing waste. mdpi.com Research will likely focus on designing solid acid catalysts with optimized pore structures and active sites to selectively accommodate the ortho-benzylation required for this compound synthesis.
A comparative look at potential future synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precursors |
| Palladium-Catalyzed Carbonylative Coupling | High efficiency, novel bond formation, use of CO surrogates. researchgate.net | Ligand design, optimization of catalyst loading, broadening substrate scope. | Aryl bromides, Benzyl formates |
| Advanced Friedel-Crafts Benzylation | Direct C-H functionalization, improved selectivity, milder conditions. ethz.ch | Development of novel activating agents, regioselectivity control (ortho vs. para). | Methyl benzoate, Benzyl halides/alcohols |
| Heterogeneous Solid Acid Catalysis | Catalyst reusability, reduced waste, environmentally benign. mdpi.com | Catalyst design (e.g., Zr/Ti oxides), optimizing reaction conditions for complex esters. | Benzoic acid derivatives, Benzyl alcohol |
Integration of Advanced Spectroscopic Techniques for In Situ Monitoring
To optimize the synthetic routes described above, a deeper, real-time understanding of the reaction dynamics is essential. Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration to design, analyze, and control manufacturing processes through timely measurements of critical process parameters. wikipedia.orgthermofisher.com Future research will heavily rely on integrating advanced spectroscopic tools within a PAT framework for the synthesis of this compound.
Key techniques for integration include:
In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for real-time reaction monitoring. nih.gov By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, chemists can continuously track the concentration of reactants, intermediates, and products. youtube.comyoutube.com For the synthesis of this compound, specific infrared absorptions, such as the carbonyl (C=O) vibrations of the starting acid/ester and the product ester, can be monitored to provide a continuous stream of quantitative data on reaction kinetics, conversion rates, and endpoint determination. youtube.comresearchgate.net
Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly effective for monitoring reactions in aqueous or polar solvent systems where FTIR can be challenging. It is another key PAT tool that can provide real-time information on molecular structure and reaction progress. mt.com
Process Mass Spectrometry: For reactions involving volatile components or off-gassing, process mass spectrometry can provide real-time analysis of the gas phase, helping to monitor side reactions or the consumption of gaseous reagents. thermofisher.com
The goal of this integration is to move from traditional batch-end-point analysis to a data-rich, real-time controlled process. This allows for rapid optimization, improved safety by identifying and preventing the accumulation of unstable intermediates, and ensuring consistent product quality. youtube.comamericanpharmaceuticalreview.com
Applications of Machine Learning and Artificial Intelligence in Predicting Properties and Reactivity
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For a molecule like this compound, these computational tools offer powerful predictive capabilities that can accelerate both discovery and development, saving significant time and resources compared to traditional laboratory methods. researchgate.net
Future research directions include:
Reaction Outcome and Yield Prediction: ML models can be trained on large datasets of chemical reactions to predict the likely outcome of a novel synthetic route. ethz.ch For this compound, this could involve predicting the yield and regioselectivity of a Friedel-Crafts benzylation under various conditions (catalyst, solvent, temperature) without needing to perform the experiment. Advanced models, known as Δ-learning or Δ2-learning, can predict properties like activation energies with remarkable accuracy by correcting low-level quantum chemistry calculations, providing deep insights into reaction feasibility. ethz.ch
Molecular Property Prediction: AI can predict a wide range of physical, chemical, and even biological properties from a molecule's structure alone. researchgate.netgoogle.com This could be used to forecast the solubility, thermal stability, or spectroscopic signature of this compound. Furthermore, ML models can predict commercially relevant properties, such as olfactory characteristics, which is highly relevant for applications in the fragrance industry. google.com
Generative Models for New Applications: Beyond prediction, generative AI models can propose novel molecular structures based on a desired set of properties. By inputting target characteristics (e.g., specific absorption wavelength for a photoinitiator, desired scent profile), AI could suggest modifications to the this compound scaffold to create new, high-performance molecules for specific technological applications.
Exploration of Novel Sustainable Chemistry Approaches in Production and Application
The principles of green chemistry are becoming central to modern chemical production. Future research on this compound will increasingly focus on sustainable methods for both its synthesis and its use.
Key areas of exploration are:
Biocatalysis: The use of enzymes, particularly lipases, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Research on the closely related benzyl benzoate has demonstrated that lipases (e.g., Lipozyme 435) can efficiently catalyze its synthesis in solventless systems, which drastically reduces waste and simplifies product purification. researchgate.netrsc.org This biocatalytic approach, potentially enhanced with microwave assistance to reduce reaction times, is a prime candidate for the future sustainable production of this compound. rsc.org
Solventless and Alternative Solvent Systems: Eliminating traditional volatile organic solvents is a core goal of green chemistry. As demonstrated in lipase-catalyzed synthesis, performing reactions in a solventless medium where one of the reactants acts as the solvent is highly effective. researchgate.net Future work will continue to optimize these systems and explore the use of benign alternative solvents like deep eutectic solvents (DES).
Sustainable Applications: The application of the compound itself is also a focus of sustainability. The related compound, methyl benzoate, has been identified as a promising botanical insecticide that is effective against a range of agricultural and stored product pests. nih.gov It is considered an environmentally benign alternative to conventional synthetic pesticides. nih.gov Investigating whether this compound shares these properties could open up significant applications in sustainable agriculture and integrated pest management.
| Sustainable Approach | Description | Potential Benefits |
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the esterification or transesterification reaction. researchgate.net | High selectivity, mild reaction conditions, biodegradability of catalyst, reduced byproducts. |
| Solventless Synthesis | Conducting reactions without a solvent, often using one reactant in excess as the medium. rsc.org | Eliminates solvent waste, increases reaction concentration, simplifies purification. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. rsc.org | Drastically reduced reaction times, potential for improved yields, energy efficiency. |
| Botanical Pesticide Use | Application as an environmentally friendly insecticide, fumigant, or repellent. nih.gov | Reduced impact on non-target organisms, lower environmental persistence, food safety. |
Expanding the Scope of Non-Clinical Applications in Emerging Technologies
While the historical context of many benzoates lies in pharmaceuticals and food, future research for this compound is geared towards high-value applications in emerging technologies.
Advanced Fragrance Materials: Benzoate esters are well-known for their pleasant, balsamic odors and are widely used in the perfume industry. ci.guide Benzyl benzoate is a classic fixative, used to slow the evaporation of other fragrance components and enhance the longevity of a scent. thegoodscentscompany.com A patent for the related methyl 2-methylbenzoate (B1238997) highlights its use as a fragrance chemical to create or modify scents in perfumes, colognes, and personal care products. google.com Future research will likely explore the specific olfactory profile of this compound and its potential as a novel fragrance ingredient or as a high-performance fixative in fine perfumery.
Photoinitiators for Polymer Science: A compelling future direction is the use of this molecular scaffold in materials science. The structurally similar compound, methyl 2-benzoylbenzoate, has been identified as a photoinitiator—a molecule that can initiate polymerization reactions upon exposure to light. nih.gov Such compounds are critical components in UV-curable inks, coatings, adhesives, and 3D printing resins. The unique structure of this compound could be investigated and optimized for its photo-initiating capabilities, potentially leading to the development of novel polymers and advanced manufacturing materials.
Q & A
Q. What are the standard synthetic pathways for Methyl 2-benzylbenzoate, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via esterification of 2-benzylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via transesterification using methyl donors. Key variables include:
- Catalyst selection : Acidic catalysts (H₂SO₄, p-TsOH) yield 70–85% efficiency but require stringent temperature control (~60–80°C) to avoid side reactions like decarboxylation .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification. Non-polar solvents (toluene) are preferred for reflux conditions .
- Reaction monitoring : TLC (Rf = 0.5 in hexane:ethyl acetate 4:1) and FTIR (C=O stretch at ~1720 cm⁻¹) confirm ester formation .
Q. Table 1: Comparative Synthesis Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | Toluene | 80 | 78 |
| Transesterification | NaOMe | Methanol | 65 | 82 |
| Microwave-assisted | p-TsOH | DMF | 100 | 85 |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What are the primary research applications of this compound in biological studies?
Methodological Answer:
- Pharmacological intermediates : Used to synthesize bioactive analogs (e.g., anti-inflammatory agents) via substitution at the benzyl or ester group .
- Metabolic studies : Radiolabeled analogs (e.g., ¹⁴C-methyl) track esterase-mediated hydrolysis in vitro .
- Material science : As a plasticizer precursor, its stability under UV light is assessed via accelerated aging tests (λ = 254 nm, 72 hrs) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. FTIR) for this compound be resolved?
Methodological Answer: Contradictions often arise from:
- Solvent artifacts : Residual DMSO in NMR samples may obscure proton signals. Use deuterated chloroform (CDCl₃) and triple-drying protocols .
- Polymorphism : Crystalline vs. amorphous forms alter FTIR peak intensities. Recrystallize from ethanol/water (3:1) and validate via PXRD .
- Degradation products : Hydrolysis under humid conditions generates 2-benzylbenzoic acid (δ 12.1 ppm for -COOH in ¹H NMR). Conduct stability studies at 40°C/75% RH for 14 days .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives?
Methodological Answer:
- Chiral catalysts : Use (R)-BINOL-derived phosphoric acids (10 mol%) in asymmetric esterification, achieving up to 90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
- Dynamic kinetic resolution : Combine lipases (e.g., CAL-B) with racemization catalysts (Shvo’s catalyst) to convert racemic acids into single-enantiomer esters .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states to guide catalyst design .
Q. How do researchers address discrepancies in reported bioactivity data for this compound analogs?
Methodological Answer: Discrepancies often stem from:
- Assay variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) using identical cell lines (e.g., HeLa) and incubation times (48 hrs) .
- Solubility issues : Use DMSO stock solutions ≤0.1% v/v to avoid solvent toxicity. Validate via dose-response curves .
- Metabolic interference : Pre-treat liver microsomes (CYP450 enzymes) to assess first-pass metabolism effects .
Q. Table 2: Bioactivity Data Harmonization Checklist
| Parameter | Standardization Requirement | Reference |
|---|---|---|
| Cell line | HeLa, MCF-7, or HEK293 | |
| Incubation time | 48 hrs (±2 hrs) | |
| Solvent control | DMSO ≤0.1% v/v |
Q. What advanced techniques validate the environmental stability of this compound in ecological studies?
Methodological Answer:
- Photodegradation : Use solar simulators (AM 1.5G spectrum) to measure half-life (t₁/₂) in aqueous solutions. LC-MS identifies breakdown products (e.g., benzaldehyde) .
- Soil adsorption : Conduct batch experiments with OECD guidelines (soil pH 5–8, 25°C). Calculate Freundlich isotherms (log Kf >2.5 indicates high adsorption) .
- Microbial degradation : Incubate with Pseudomonas spp. for 28 days; monitor via CO₂ evolution tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
